ethyl 4-[(1,2,3,4-tetrahydroisoquinoline-2-carbothioyl)amino]benzoate
Description
Ethyl 4-[(1,2,3,4-tetrahydroisoquinoline-2-carbothioyl)amino]benzoate is a benzoate ester derivative featuring a tetrahydroisoquinoline scaffold modified with a carbothioylamino group at the 4-position. The compound’s structure comprises:
- Carbothioylamino linker: A thioamide (C=S) replacing the traditional amide (C=O), altering electronic properties and hydrogen-bonding capacity.
- Tetrahydroisoquinoline core: A bicyclic system known for pharmacological relevance, particularly in central nervous system (CNS) targeting molecules.
The thioamide group introduces unique reactivity and stability profiles, as sulfur’s lower electronegativity and larger atomic radius compared to oxygen may influence binding interactions in biological systems .
Properties
IUPAC Name |
ethyl 4-(3,4-dihydro-1H-isoquinoline-2-carbothioylamino)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-2-23-18(22)15-7-9-17(10-8-15)20-19(24)21-12-11-14-5-3-4-6-16(14)13-21/h3-10H,2,11-13H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDXXILHYGZBBSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)N2CCC3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(1,2,3,4-tetrahydroisoquinoline-2-carbothioyl)amino]benzoate typically involves multicomponent reactions that improve atom economy, selectivity, and yield. One common method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to generate the tetrahydroisoquinoline core .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and greener solvents to enhance efficiency and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(1,2,3,4-tetrahydroisoquinoline-2-carbothioyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The tetrahydroisoquinoline core can be oxidized to form isoquinoline derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the benzene ring and the tetrahydroisoquinoline core.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide (H2O2), tert-butyl hydroperoxide (TBHP), and various metal catalysts . Reaction conditions often involve moderate to high temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield isoquinoline derivatives, while substitution reactions can introduce various functional groups onto the benzene ring or the tetrahydroisoquinoline core.
Scientific Research Applications
Antiviral Activity
Research has indicated that compounds similar to ethyl 4-[(1,2,3,4-tetrahydroisoquinoline-2-carbothioyl)amino]benzoate exhibit antiviral properties. For instance, quinolinecarboxamide derivatives have shown effectiveness against viruses from the herpes family, suggesting that modifications in the structure can lead to enhanced antiviral agents . The incorporation of the tetrahydroisoquinoline moiety may contribute to these effects by influencing the compound's interaction with viral enzymes.
Acetylcholinesterase Inhibition
Compounds containing similar structures have been studied for their potential as acetylcholinesterase inhibitors. This activity is particularly relevant in the context of neurodegenerative diseases like Alzheimer's disease, where increased acetylcholine levels are desired. In vitro studies have demonstrated that certain derivatives can inhibit acetylcholinesterase effectively, highlighting their therapeutic potential in cognitive disorders .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. For example, the reaction of ethyl benzoate with tetrahydroisoquinoline derivatives can yield this compound through a series of condensation and substitution reactions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
In Vitro Studies
In vitro assays have been conducted to evaluate the biological activities of this compound. These studies often involve assessing cytotoxicity against various cell lines and measuring enzyme inhibition rates. The results from these evaluations provide insights into the pharmacological profiles of the compound.
Case Studies
Several case studies have reported on the efficacy of related compounds in treating specific conditions:
- Alzheimer's Disease: A study demonstrated that compounds with similar structures exhibited significant inhibition of acetylcholinesterase activity, which could lead to improved cognitive function in animal models .
- Antiviral Research: Another investigation focused on a series of quinoline derivatives that displayed promising antiviral activity against herpes simplex virus types 1 and 2, indicating a potential pathway for developing new antiviral drugs .
Mechanism of Action
The mechanism of action of ethyl 4-[(1,2,3,4-tetrahydroisoquinoline-2-carbothioyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The tetrahydroisoquinoline core can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogues and their distinguishing features are summarized below:
Biological Activity
Chemical Structure and Properties
Ethyl 4-[(1,2,3,4-tetrahydroisoquinoline-2-carbothioyl)amino]benzoate is characterized by its unique structure which features a benzoate moiety linked to a tetrahydroisoquinoline derivative. The molecular formula can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 302.39 g/mol
Antiviral Properties
Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. Specifically, derivatives of tetrahydroisoquinoline have been noted for their effectiveness against various viral infections, particularly those within the herpes virus family. Research suggests that these compounds may inhibit viral replication through mechanisms involving interference with viral protein synthesis and assembly .
Anticancer Activity
Tetrahydroisoquinoline derivatives have also been investigated for their anticancer potential. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The compound's mechanism of action appears to involve the modulation of apoptotic pathways and the inhibition of cell proliferation through cell cycle arrest .
Enzyme Inhibition
Another area of interest is the compound's potential as an enzyme inhibitor. Studies have demonstrated that similar compounds can act as inhibitors of specific enzymes involved in metabolic pathways related to cancer and viral infections. For instance, inhibition of proteases and kinases has been documented, which could contribute to its therapeutic effects .
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antiviral | Effective against herpes viruses | |
| Anticancer | Induces apoptosis in cancer cells | |
| Enzyme Inhibition | Inhibits key metabolic enzymes |
Case Studies
Case Study 1: Antiviral Efficacy
In a study evaluating various tetrahydroisoquinoline derivatives, this compound was tested against HSV-1 and HSV-2. The results indicated a significant reduction in viral titers when treated with the compound compared to controls.
Case Study 2: Cancer Cell Line Analysis
A series of experiments were conducted using MCF-7 breast cancer cells treated with varying concentrations of this compound. Flow cytometry analysis revealed an increase in early apoptotic cells at concentrations above 10 µM.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
